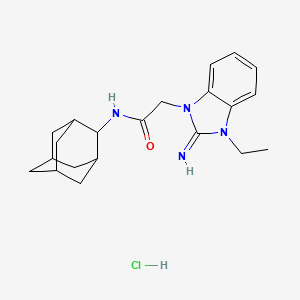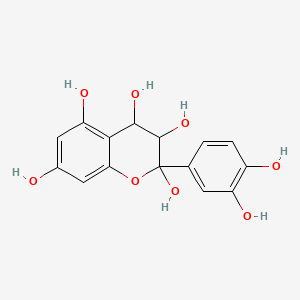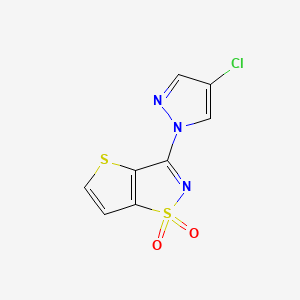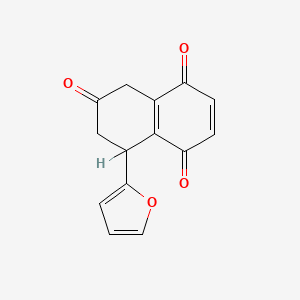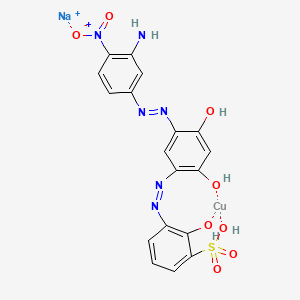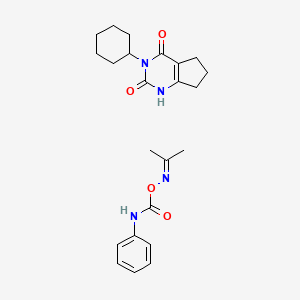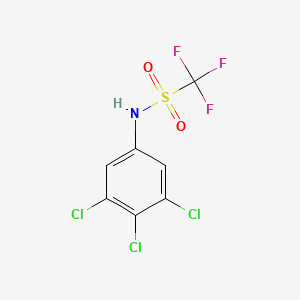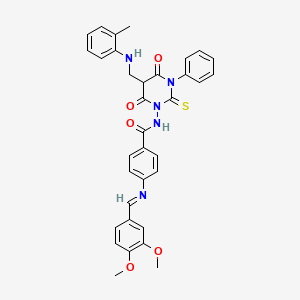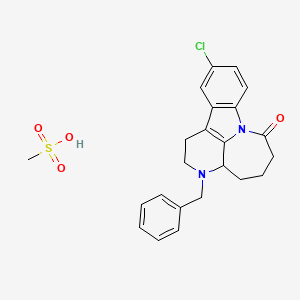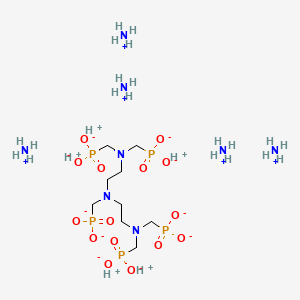
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives
准备方法
The synthesis of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride typically involves the reaction of piperazine with a pyridine derivative under specific conditions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a pyridine derivative.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine moieties are substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies related to receptor binding and enzyme inhibition, providing insights into the molecular mechanisms of various biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Piperazinepropanamide, 4-(2-pyridinyl)-, dihydrochloride can be compared with other similar compounds, such as:
Pyridinylpiperazine: This compound shares a similar structure but lacks the propanamide moiety, resulting in different chemical and biological properties.
Phenylpiperazine: Another related compound, phenylpiperazine, has a phenyl group instead of a pyridine moiety, leading to variations in its reactivity and applications.
Diphenylmethylpiperazine: This compound contains two phenyl groups attached to the piperazine ring, offering distinct pharmacological and chemical characteristics.
属性
CAS 编号 |
104373-89-9 |
|---|---|
分子式 |
C12H20Cl2N4O |
分子量 |
307.22 g/mol |
IUPAC 名称 |
3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C12H18N4O.2ClH/c13-11(17)4-6-15-7-9-16(10-8-15)12-3-1-2-5-14-12;;/h1-3,5H,4,6-10H2,(H2,13,17);2*1H |
InChI 键 |
CZDNKPRRVDGUAB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(=O)N)C2=CC=CC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


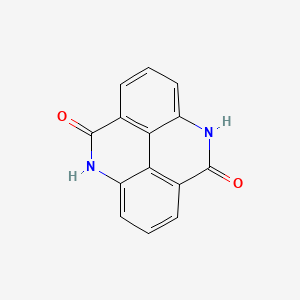
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
